Lipophilicity and Permeability Determinant: XLogP3 Comparison of 3-(2-Phenylethoxy)benzaldehyde Versus 3-Methoxybenzaldehyde
3-(2-Phenylethoxy)benzaldehyde exhibits a computed XLogP3 of 3.7, whereas the smaller methoxy analog 3-methoxybenzaldehyde (CAS 591-31-1) has a computed XLogP3 of approximately 1.7, representing a ΔLogP of ~2.0 log units [1][2]. This 100-fold difference in predicted partition coefficient directly impacts the selection of building blocks for fragment-based drug discovery campaigns targeting lipophilic binding pockets or requiring blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 3-Methoxybenzaldehyde: XLogP3 ≈ 1.7 |
| Quantified Difference | ΔXLogP3 ≈ +2.0 log units (approximately 100-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values represent the partition coefficient between octanol and water at physiological pH |
Why This Matters
For procurement decisions in fragment-based drug discovery or property-guided library synthesis, the 100-fold difference in predicted lipophilicity means that 3-(2-phenylethoxy)benzaldehyde cannot be replaced by 3-methoxybenzaldehyde without fundamentally altering the ADME profile of the resulting derivatives.
- [1] PubChem. 3-(2-Phenylethoxy)benzaldehyde. Compound Summary CID 17603797. XLogP3 = 3.7. View Source
- [2] PubChem. 3-Methoxybenzaldehyde. Compound Summary CID 11569. XLogP3 ≈ 1.7. National Center for Biotechnology Information. View Source
